molecular formula C5H11NO3 B14890198 3-Hydroxyazetidine acetate

3-Hydroxyazetidine acetate

Cat. No.: B14890198
M. Wt: 133.15 g/mol
InChI Key: BTKWQBRVIUOVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyazetidine acetate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and acetate functional groups in its structure makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-hydroxyazetidine involves the photochemical flow synthesis. This method utilizes a Norrish-Yang cyclization reaction, where an acyclic 2-amino ketone precursor undergoes photochemical excitation. The process involves an excited state intermolecular cyclization, leading to the formation of the azetidine ring .

Industrial Production Methods: In an industrial setting, the synthesis of 3-hydroxyazetidine acetate can be achieved through a series of reactions starting from t-butylamine and epichlorohydrin. The process involves a cyclization reaction followed by acetylation and deacetylation steps. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyazetidine acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions include various substituted azetidines, ketones, aldehydes, and alcohol derivatives .

Scientific Research Applications

3-Hydroxyazetidine acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxyazetidine acetate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry. The hydroxyl and acetate groups play crucial roles in its reactivity, enabling it to form stable intermediates and products during chemical transformations .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.

    3-Hydroxyazetidine hydrochloride: Similar to 3-hydroxyazetidine acetate but with a hydrochloride group instead of an acetate group.

    N-Methylazetidine: An azetidine derivative with a methyl group attached to the nitrogen atom.

Uniqueness: this compound stands out due to the presence of both hydroxyl and acetate groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts .

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

acetic acid;azetidin-3-ol

InChI

InChI=1S/C3H7NO.C2H4O2/c5-3-1-4-2-3;1-2(3)4/h3-5H,1-2H2;1H3,(H,3,4)

InChI Key

BTKWQBRVIUOVSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C(CN1)O

Origin of Product

United States

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